molecular formula C14H8N4O3 B12556076 Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- CAS No. 143560-36-5

Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-

Katalognummer: B12556076
CAS-Nummer: 143560-36-5
Molekulargewicht: 280.24 g/mol
InChI-Schlüssel: YQACGRUFELWJSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- is a chemical compound with the molecular formula C8H3N3O3. It is known for its unique structure, which includes a nitro group attached to a furan ring, a phenylamino group, and a methylene bridge connecting to a propanedinitrile moiety

Vorbereitungsmethoden

The synthesis of Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- typically involves the reaction of 5-nitro-2-furaldehyde with phenylamine and malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.

Analyse Chemischer Reaktionen

Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases to facilitate substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a useful probe in biochemical studies.

    Medicine: Research has explored its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- involves its interaction with various molecular targets. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The phenylamino group can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The compound’s overall structure allows it to participate in multiple pathways, making it a versatile tool in scientific research .

Vergleich Mit ähnlichen Verbindungen

Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]- can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

143560-36-5

Molekularformel

C14H8N4O3

Molekulargewicht

280.24 g/mol

IUPAC-Name

2-[anilino-(5-nitrofuran-2-yl)methylidene]propanedinitrile

InChI

InChI=1S/C14H8N4O3/c15-8-10(9-16)14(17-11-4-2-1-3-5-11)12-6-7-13(21-12)18(19)20/h1-7,17H

InChI-Schlüssel

YQACGRUFELWJSG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=C(C#N)C#N)C2=CC=C(O2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.